molecular formula C17H13ClN2O B14395996 1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 88434-64-4

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14395996
CAS No.: 88434-64-4
M. Wt: 296.7 g/mol
InChI Key: MCVZDJQPLRXYCK-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation reaction between 2-chloro-6-methylphenylhydrazine and naphthalene-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-one derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylphenylhydrazine: A precursor in the synthesis of the target compound.

    Naphthalene-2-one: Another precursor used in the synthesis.

    Hydrazones: A class of compounds with similar functional groups and reactivity.

Uniqueness

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the presence of both a chloro-substituted phenyl ring and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88434-64-4

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-[(2-chloro-6-methylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13ClN2O/c1-11-5-4-8-14(18)16(11)19-20-17-13-7-3-2-6-12(13)9-10-15(17)21/h2-10,21H,1H3

InChI Key

MCVZDJQPLRXYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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